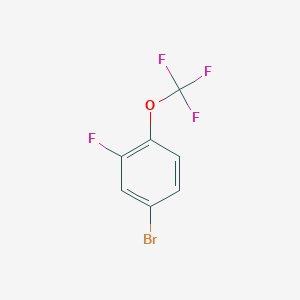














|
REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]([F:13])([F:12])[F:11])=[C:5]([F:14])[CH:4]=1.[B:15](OC)([O:18]C)[O:16]C.Cl>C1COCC1.C(OCC)(=O)C>[F:14][C:5]1[CH:4]=[C:3]([B:15]([OH:18])[OH:16])[CH:8]=[CH:7][C:6]=1[O:9][C:10]([F:13])([F:12])[F:11]
|


|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC(F)(F)F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
ice water
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
in the temperature range of 47° C. to 60° C., and stirred for additional 60 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was slowly added dropwise
|
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 180 minutes
|
|
Duration
|
180 min
|
|
Type
|
CUSTOM
|
|
Details
|
to come to 25° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture had been cooled to −30° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for additional 180 minutes while temperature
|
|
Duration
|
180 min
|
|
Type
|
CUSTOM
|
|
Details
|
to come to 25° C
|
|
Type
|
ADDITION
|
|
Details
|
Then, the reaction mixture was poured into a vessel
|
|
Type
|
ADDITION
|
|
Details
|
mixed
|
|
Type
|
CUSTOM
|
|
Details
|
to separate the mixture into organic and aqueous layers
|
|
Type
|
WASH
|
|
Details
|
washed sequentially with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated aqueous solution of sodium bicarbonate and brine, and then dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
Then, the solvent was distilled off under reduced pressure
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1OC(F)(F)F)B(O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |